molecular formula C17H21NO4 B1681570 Scopolamine CAS No. 51-34-3

Scopolamine

Cat. No. B1681570
CAS RN: 51-34-3
M. Wt: 303.35 g/mol
InChI Key: STECJAGHUSJQJN-FWXGHANASA-N
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Description

Scopolamine, also known as hyoscine, is a medication used to prevent nausea and vomiting caused by motion sickness or from anesthesia given during surgery . It is also used to treat certain stomach or intestinal problems, muscle spasms, and Parkinson-like conditions . It is a natural or synthetically produced tropane alkaloid and anticholinergic drug .


Synthesis Analysis

Scopolamine is synthesized using 6,7-dehydrotropine as a key intermediate. Rhodium-catalyzed [4 + 3] cycloaddition chemistry and a modified Robinson-Schöpf reaction are used in the synthesis . Synthetic biology and metabolic engineering are introduced as innovative tools for the efficient synthesis of scopoletin .


Molecular Structure Analysis

Scopolamine has a molecular formula of C17H21NO4 and a molecular weight of 303.3529 . The IUPAC Standard InChI is InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11-,12?,13?,14?,15-,16+ .


Physical And Chemical Properties Analysis

Scopolamine is a tropane alkaloid and anticholinergic drug . It is chemically classified by its bicyclic tropane ring (N-methyl-8-azabicyclo[3.2.1]octane), which is characteristic for a group of approximately 200 compounds naturally occurring in mostly solanaceous plants .

Scientific Research Applications

Rapid Antidepressant Effects

Scopolamine has been identified as having rapid antidepressant effects through its action as an acetylcholine muscarinic receptor antagonist. Studies have shown that scopolamine increases mammalian target of rapamycin complex 1 (mTORC1) signaling and synaptogenesis, leading to antidepressant behavioral responses. This mechanism is similar to that of N-methyl-D-aspartate receptor antagonists, suggesting novel targets for antidepressant agents (Voleti et al., 2013).

Cognitive and Memory Effects

Scopolamine's influence on cognitive functions and memory has been extensively studied, demonstrating its significant impact on procedural and declarative memory. Research has found that scopolamine can impair the acquisition of new material, highlighting its effect on memory mechanisms (Petersen, 1977). Moreover, it has been used to explore the neurochemical dissociation of memory systems, indicating that the cholinergic system is essential for declarative but not procedural memory (Nissen, Knopman, & Schacter, 1987).

Motion Sickness Prevention

Beyond its well-known use in preventing motion sickness, research has aimed to understand the physiological mechanisms behind this effect. Scopolamine's efficacy in preventing motion sickness at sea was compared to oral dimenhydrinate and placebo, showcasing its significant protective capabilities (Price et al., 1981).

Neurological and Psychopharmacological Research

Scopolamine has been utilized as a pharmacological model for Alzheimer’s disease (AD) due to its ability to induce temporary cognitive impairments and alterations in brain connectivity, mirroring those observed in AD. This has provided insights into the cholinergic system's role in AD and suggested that monitoring brain dynamics with techniques such as magnetoencephalography (MEG) may offer a tool for studying neurological disorders associated with cholinergic abnormalities (Bajo et al., 2015).

Cholinergic System and Sleep Architecture

Investigations into scopolamine's effects on sleep architecture have revealed its potential to induce cholinergic supersensitivity, affecting REM sleep latency and overall sleep quality. These findings contribute to our understanding of the cholinergic system's regulation of sleep and its potential dysregulation in sleep disorders (Sitaram, Moore, & Gillin, 1979).

Safety And Hazards

Scopolamine may cause drowsiness, dizziness, confusion, or trouble seeing clearly . It should not be used if you have narrow-angle glaucoma, a blockage in your intestines, a severe breathing disorder, or if you are unable to urinate .

properties

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
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InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13-,14+,15-,16+/m1/s1
Source PubChem
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InChI Key

STECJAGHUSJQJN-USLFZFAMSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4
Source PubChem
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Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4
Source PubChem
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Molecular Formula

C17H21NO4
Source PubChem
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DSSTOX Substance ID

DTXSID6023573
Record name Scopolamine
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Molecular Weight

303.35 g/mol
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Physical Description

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)
Record name SCOPOLAMINE HYDROBROMIDE
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1.0X10+5 mg/L, Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified
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Mechanism of Action

[Acetylcholine] (ACh) is a neurotransmitter that can signal through ligand-gated cation channels (nicotinic receptors) and G-protein-coupled muscarinic receptors (mAChRs). ACh signalling via mAChRs located in the central nervous system (CNS) and periphery can regulate smooth muscle contraction, glandular secretions, heart rate, and various neurological phenomena such as learning and memory. mAChRs can be divided into five subtypes, M1-M5, expressed at various levels throughout the brain. Also, M2 receptors are found in the heart and M3 receptors in smooth muscles, mediating effects apart from the direct modulation of the parasympathetic nervous system. While M1, M3, and M5 mAChRs primarily couple to Gq proteins to activate phospholipase C, M2 and M4 mainly couple to Gi/o proteins to inhibit adenylyl cyclase and modulate cellular ion flow. This system, in part, helps to control physiological responses such as nausea and vomiting. Scopolamine acts as a non-selective competitive inhibitor of M1-M5 mAChRs, albeit with weaker M5 inhibition; as such, scopolamine is an anticholinergic with various dose-dependent therapeutic and adverse effects. The exact mechanism(s) of action of scopolamine remains poorly understood. Recent evidence suggests that M1 (and possibly M2) mAChR antagonism at interneurons acts through inhibition of downstream neurotransmitter release and subsequent pyramidal neuron activation to mediate neurological responses associated with stress and depression. Similar antagonism of M4 and M5 receptors is associated with potential therapeutic benefits in neurological conditions such as schizophrenia and substance abuse disorders. The significance of these observations to scopolamine's current therapeutic indications of preventing nausea and vomiting is unclear but is linked to its anticholinergic effect and ability to alter signalling through the CNS associated with vomiting., Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting., The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.
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Impurities

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine
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Product Name

Scopolamine

Color/Form

Viscous liquid

CAS RN

114-49-8, 51-34-3
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Melting Point

387 °F (decomposes) (NTP, 1992), 59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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